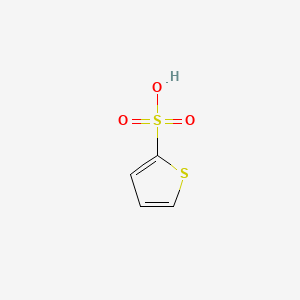

Thiophene-2-sulfonic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

thiophene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXLLFUSNQCWJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276544 | |

| Record name | thiophene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-84-5 | |

| Record name | thiophene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies of Thiophene 2 Sulfonic Acid

The synthesis of thiophene-2-sulfonic acid is primarily achieved through the electrophilic sulfonation of thiophene (B33073). The high reactivity of the thiophene ring compared to benzene (B151609) makes this substitution reaction particularly effective, occurring preferentially at the C-2 position. stackexchange.com Various sulfonating agents and conditions have been developed to optimize the synthesis, each with distinct characteristics.

The most common and direct method involves the reaction of thiophene with concentrated or fuming sulfuric acid. chempedia.info This process is typically conducted at controlled, mild temperatures to prevent side reactions such as over-sulfonation or decomposition of the thiophene ring. The differential reactivity between thiophene and benzene towards sulfonation is so pronounced that this reaction has historically been used to purify benzene by removing thiophene contaminants. chempedia.info

Another established route employs chlorosulfonic acid, often in conjunction with phosphorus pentachloride (PCl₅), to yield the target compound. chempedia.infoderpharmachemica.com This method is also an efficient way to achieve 2-chlorosulfonation. derpharmachemica.com

A patented alternative involves the use of fluosulfonic acid at low temperatures (5°C to 10°C). google.com In this process, thiophene reacts with an excess of fluosulfonic acid to produce a mixture of thiophene sulfonyl fluoride (B91410) and this compound. This mixture is typically neutralized with an alkaline earth hydroxide, such as barium hydroxide, to form the corresponding metal sulfonate salt. The pure this compound can then be liberated by treating the salt with a strong acid like sulfuric acid. google.com

Additionally, this compound can be prepared through the controlled hydrolysis of 2-thiophenesulfonyl chloride.

Comparative Analysis of Synthetic Routes: Efficiency and Applicability

Direct sulfonation with sulfuric acid is valued for its simplicity and the use of readily available reagents. It is an effective method that can achieve good yields, with some reports citing up to 70%. derpharmachemica.com However, its primary drawback is the need for stringent temperature control (ideally around 25°C) to maximize the yield of the 2-sulfonated product and avoid decomposition or the formation of disulfonated byproducts.

The use of fluosulfonic acid offers an alternative that operates at low temperatures, which can help control the reaction's exothermicity. google.com However, the process is more complex, involving the formation of an intermediate salt (e.g., barium thiophene (B33073) sulfonate) that requires a subsequent conversion step to yield the final sulfonic acid. google.com This multi-step nature and the use of more specialized reagents may make it less direct than the sulfuric acid method. Reported yields for the isolated barium salt are in the range of 45%. google.com

The hydrolysis of 2-thiophenesulfonyl chloride is another viable, though less direct, route. Its efficiency is contingent on the successful prior synthesis and purification of the sulfonyl chloride precursor.

The following table provides a comparative overview of the key synthetic routes.

| Synthetic Route | Reagents | Typical Conditions | Reported Yield | Advantages | Disadvantages |

| Direct Sulfonation | Thiophene, Fuming or Concentrated Sulfuric Acid (H₂SO₄) | Controlled temperature, approx. 25°C | ~70% derpharmachemica.com | Simple, direct, uses common reagents. | Requires careful temperature control to avoid side reactions and decomposition. |

| Fluosulfonic Acid Route | Thiophene, Fluosulfonic Acid (HSO₃F), followed by Ba(OH)₂ and H₂SO₄ | Low temperature (5°C to 10°C) for sulfonation. google.com | ~45% (of intermediate barium salt) google.com | Good for controlling exothermicity due to low reaction temperature. | Multi-step process, involves intermediate salt formation, uses less common reagents. google.com |

| Chlorosulfonic Acid Route | Thiophene, Chlorosulfonic Acid (ClSO₃H), often with PCl₅ | Not specified in detail in the search results. | Not specified in the search results. | An efficient method for sulfonation. chempedia.infoderpharmachemica.com | Requires handling of corrosive and reactive chlorosulfonic acid and PCl₅. |

| Hydrolysis | 2-Thiophenesulfonyl chloride, Water | Controlled hydrolysis under acidic conditions. | Not specified in the search results. | Can be a clean conversion. | An indirect route that depends on the availability of the starting material. |

Chemical Reactivity and Mechanistic Investigations of Thiophene 2 Sulfonic Acid

Electrophilic Aromatic Substitution Reactions

Thiophene-2-sulfonic acid, an important derivative of the heterocyclic aromatic compound thiophene (B33073), exhibits distinct reactivity in electrophilic aromatic substitution (EAS) reactions. The presence of the sulfonic acid group (-SO₃H) at the 2-position significantly influences the electronic properties and, consequently, the chemical behavior of the thiophene ring.

Bromination Studies: Kinetics and Substituent Effects

Kinetic studies of the bromination of this compound provide valuable insights into its reactivity compared to the parent thiophene molecule. These investigations highlight the profound impact of the electron-withdrawing sulfonic acid group on the rate and mechanism of electrophilic attack.

A comparative kinetic analysis of the bromination of this compound and unsubstituted thiophene in an aqueous medium reveals a stark difference in their reaction rates. Research has shown that this compound undergoes bromination at a significantly lower rate than thiophene. nih.gov This reduced reactivity is a direct consequence of the deactivating effect of the sulfonic acid substituent on the thiophene ring. nih.gov

The deactivating influence of the sulfonic acid group has been quantitatively determined through kinetic studies. The velocity constant for the bromination of this compound has been reported as 10⁶ M⁻¹s⁻¹ at 24.5°C. nih.gov In contrast, the velocity constant for the bromination of unsubstituted thiophene under similar conditions is 526.5 M⁻¹s⁻¹. nih.gov This marked difference in rate constants provides a quantitative measure of the structure-related constraints on the reactivity of this compound. nih.gov The energy of activation for the bromination of this compound was determined to be 52.20 kJ mol⁻¹, with a frequency factor of 1.55 x 10¹¹ M⁻¹s⁻¹ and an entropy change of -39.00 J mol⁻¹K⁻¹. nih.gov The higher activation energy for the substituted compound compared to the parent thiophene further illustrates its reduced reactivity. nih.gov

Table 1: Kinetic Data for the Bromination of Thiophene and this compound

| Compound | Velocity Constant (k) at 24.5°C (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Frequency Factor (A) (M⁻¹s⁻¹) | Entropy Change (ΔS) (J mol⁻¹K⁻¹) |

|---|---|---|---|---|

| Thiophene | 526.5 | - | - | - |

| This compound | 10⁶ | 52.20 | 1.55 x 10¹¹ | -39.00 |

Data sourced from a kinetic study on the bromination of thiophene and this compound. nih.gov

The rapid kinetics of the bromination reactions of both thiophene and this compound have been effectively studied using hydrodynamic voltammetry. nih.gov This technique, which employs a rotating platinum electrode, is particularly suited for monitoring the progress of fast reactions in solution. nih.govuou.ac.in By measuring the diffusion current of the unreacted bromine, which is the electro-reducible species in the reaction mixture, the rate of the reaction can be accurately determined. nih.gov

Sulfonic Acid Group Influence on Ring Nucleophilicity

The sulfonic acid group is a potent electron-withdrawing group, which significantly diminishes the nucleophilicity of the thiophene ring. Current time information in Bangalore, IN. This effect is central to the observed decrease in reactivity towards electrophiles. The electron density of the aromatic ring is reduced, making it less susceptible to attack by electrophilic species like the bromine molecule. nih.gov The electrophilic attack by the positive end of the induced dipole in the bromine molecule is therefore considerably hindered in this compound as compared to the more electron-rich unsubstituted thiophene. nih.gov This reduced nucleophilicity is the fundamental reason for the slower rate of electrophilic aromatic substitution reactions, such as bromination. nih.gov

Oxidation Reactions and Sulfone Derivatives

This compound can undergo oxidation to yield sulfone derivatives. The oxidation of the sulfur atom in the thiophene ring leads to the formation of thiophene-S,S-dioxides, commonly known as sulfones. britannica.com These reactions typically proceed via a sulfoxide (B87167) intermediate. nih.govacs.org

The reactivity of thiophene derivatives in oxidation reactions is influenced by the nature of the substituents on the ring. The oxidation of thiophenes to their corresponding sulfones can be achieved using various oxidizing agents, including trifluoroperacetic acid and hydrogen peroxide catalyzed by methyltrioxorhenium(VII) (MTO). nih.govacs.orgwikipedia.org

For substituted thiophenes, the rate of the initial oxidation to the sulfoxide is generally increased by the presence of electron-donating groups. nih.gov Conversely, electron-withdrawing groups, such as the sulfonic acid group, are expected to decrease the rate of this first oxidation step due to the reduced nucleophilicity of the sulfur atom. nih.gov However, the subsequent oxidation of the sulfoxide to the sulfone can exhibit the opposite trend. nih.gov The complete oxidation of thiophene derivatives to sulfones is a common outcome in these reactions. nih.govacs.org The formation of these sulfone derivatives from thiophenes results in a loss of aromaticity. britannica.com

Reduction Reactions Leading to Sulfonamide Derivatives

The conversion of this compound to its corresponding sulfonamide derivatives is a significant transformation in organic synthesis, often proceeding through an intermediate, thiophene-2-sulfonyl chloride. This key intermediate is typically synthesized by reacting thiophene with chlorosulfonic acid. ontosight.aiderpharmachemica.com The resulting sulfonyl chloride is then reacted with various amines to produce a range of N-substituted thiophene-2-sulfonamides. tandfonline.comtandfonline.com

The general scheme for this two-step process is as follows:

Formation of Thiophene-2-sulfonyl chloride: Thiophene reacts with chlorosulfonic acid, often in the presence of a catalyst like phosphorus pentachloride to improve yields, to form thiophene-2-sulfonyl chloride. derpharmachemica.comtandfonline.com

Formation of Sulfonamide: The synthesized thiophene-2-sulfonyl chloride is then condensed with a primary or secondary amine to yield the corresponding thiophene-2-sulfonamide (B153586). tandfonline.com

This methodology has been employed to synthesize a variety of sulfonamide derivatives with potential biological activities. tandfonline.com For instance, N-arylthiophenesulfonamides have been synthesized and further derivatized. tandfonline.comtandfonline.com The reactivity of the sulfonyl chloride with amines is a standard nucleophilic acyl substitution at the sulfur atom.

A notable application of this chemistry is in the preparation of intermediates for pharmaceuticals and agrochemicals. ontosight.ai For example, certain heterocyclic sulfonamides have demonstrated fungicidal activity. tandfonline.com The structural framework of thiophene-2-sulfonamide is a key component in some biologically active molecules. ontosight.ai

Table 1: Examples of Thiophene-2-sulfonamide Derivatives Synthesized from Thiophene-2-sulfonyl Chloride

| Amine Reactant | Resulting Sulfonamide Derivative |

| Various amines | N-substituted thiophene-2-sulfonamides |

| Dimethylamine | N,N-Dimethylthiophene-2-sulfonamide |

| Aniline | N-Phenylthiophene-2-sulfonamide |

This table is generated based on the general reaction between thiophene-2-sulfonyl chloride and various amines as described in the text.

Replacement of the Sulfonic Acid Group in Substitution Reactions

The sulfonic acid group in this compound is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic aromatic substitution. isca.me However, the sulfonic acid group itself can be replaced in certain nucleophilic substitution reactions, although this is less common than reactions involving the corresponding sulfonyl chloride.

A more synthetically useful approach involves the conversion of the sulfonic acid to the sulfonyl chloride, which is a much better leaving group. The sulfonyl chloride can then participate in a variety of substitution reactions. For example, reaction with organozinc reagents can lead to the formation of new carbon-sulfur bonds. mit.edunih.gov

Kinetic studies on the bromination of this compound have provided quantitative insights into the deactivating effect of the sulfonic acid group. The rate of bromination of this compound is significantly lower than that of unsubstituted thiophene, confirming the reduced nucleophilicity of the thiophene ring. isca.me This highlights that electrophilic substitution on the ring is less favorable, making the replacement of the sulfonic acid group (or its derivatives) a more targeted reaction pathway.

Reaction Pathways of Thiophene-2-sulfonyl Chloride and Its Derivatives

Thiophene-2-sulfonyl chloride is a versatile intermediate that undergoes a variety of reactions, making it a valuable precursor for the synthesis of diverse thiophene derivatives. ontosight.aitandfonline.com

Thiophene-2-sulfonyl chloride readily reacts with a range of nitrogenous bases. tandfonline.comtandfonline.com

Amines: As previously discussed, reaction with primary and secondary amines yields the corresponding N-substituted sulfonamides. tandfonline.com These reactions are fundamental in the synthesis of various biologically active compounds. ontosight.ai

Hydrazine (B178648): The reaction of thiophene-2-sulfonyl chloride with hydrazine hydrate (B1144303) produces thiophene-2-sulfonyl hydrazide. tandfonline.comtandfonline.com This hydrazide is a key intermediate for the synthesis of hydrazones. tandfonline.comlookchem.com If two molar equivalents of the sulfonyl chloride are reacted with one molar equivalent of hydrazine hydrate in the presence of a tertiary base, a bis-sulfonohydrazide can be formed. tandfonline.com

Sodium Azide (B81097): Treatment of thiophene-2-sulfonyl chloride with sodium azide results in the formation of thiophene-2-sulfonyl azide. tandfonline.comtandfonline.comresearchgate.net This sulfonyl azide is a precursor for cycloaddition reactions and can also be used in the synthesis of sulfonamides. tandfonline.comthieme-connect.com The reaction is a nucleophilic substitution where the azide ion displaces the chloride ion. researchgate.net

Thiophene-2-sulfonyl hydrazide, synthesized from the reaction of thiophene-2-sulfonyl chloride and hydrazine, can be condensed with various carbonyl compounds (aldehydes and ketones) to form the corresponding hydrazones. tandfonline.comtandfonline.comlookchem.com This reaction is a classic condensation where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule. A wide array of hydrazones have been prepared using this method. tandfonline.commdpi.comuobaghdad.edu.iqresearchgate.net

Table 2: Synthesis of Thiophene-2-sulfonyl Hydrazones

| Carbonyl Compound | Resulting Hydrazone |

| Acetone | N'-(Propan-2-ylidene)thiophene-2-sulfonohydrazide |

| Benzaldehyde | N'-(Phenylmethylene)thiophene-2-sulfonohydrazide |

| Various aldehydes and ketones | A diverse range of N'-substituted thiophene-2-sulfonohydrazides |

This table illustrates the general reaction for the formation of hydrazones from thiophene-2-sulfonyl hydrazide and various carbonyl compounds.

Thiophene-2-sulfonyl azide, formed from the reaction of the corresponding sulfonyl chloride with sodium azide, can participate in cycloaddition reactions. tandfonline.comtandfonline.com For example, it has been shown to react with alkenes like cyclohexene (B86901) and norbornene. tandfonline.comtandfonline.com These reactions are characteristic of sulfonyl azides and provide routes to more complex heterocyclic systems. The azide can also react with triphenylphosphine. tandfonline.comtandfonline.com

Further chlorosulfonation of thiophene derivatives can lead to the formation of bis-sulfonyl chlorides. When thiophene-2-sulfonyl chloride is treated with chlorosulfonic acid, a mixture of thiophene-2,4-bis-sulfonyl chloride and thiophene-2,5-bis-sulfonyl chloride is obtained, with the 2,4-isomer being the major product. tandfonline.comtandfonline.com

Similarly, the chlorosulfonation of 2-carboxythiophene yields a mixture of the 4- and 5-sulfonyl chlorides, with the 4-sulfonyl chloride being the predominant isomer. tandfonline.comtandfonline.com Chlorosulfonation of 2-carboxamidothiophene and 2-N,N-dimethylcarboxamidothiophene also predominantly gives the 4-sulfonyl chloride derivatives. tandfonline.comtandfonline.com These reactions demonstrate that the position of the second sulfonation is directed by the existing substituent on the thiophene ring.

Derivatization and Synthetic Utility of Thiophene 2 Sulfonic Acid in Advanced Organic Synthesis

Precursor in Thiophene (B33073) Derivative Synthesis

Thiophene-2-sulfonic acid is a foundational starting material for an array of thiophene derivatives. The sulfonic acid moiety can be readily converted into other functional groups or used to direct further substitutions on the thiophene ring. chemicalbook.comwikipedia.org Its reactivity is markedly different from unsubstituted thiophene; the potent electron-withdrawing nature of the -SO₃H group deactivates the ring towards electrophilic substitution, influencing the regioselectivity and kinetics of subsequent reactions.

A primary application of this compound is its conversion into various thiophene sulfonate salts. This transformation is particularly useful for modifying the physical properties of the molecule, most notably its solubility. The free acid is highly water-soluble, and by reacting it with various bases, a range of salts can be produced with tailored solubilities in both aqueous and organic media.

A well-documented method involves the reaction of this compound with alkaline earth hydroxides, such as barium hydroxide, to form the corresponding metal thiophene sulfonate. A patented process describes the sulfonation of thiophene with fluosulfonic acid, which, upon treatment with an aqueous solution of an alkaline earth hydroxide, yields an alkaline earth salt of thiophene sulfonic acid. These salts, such as barium thiophene sulfonate, can then be used in metathesis reactions with soluble sulfates (e.g., H₂SO₄, NiSO₄) to generate the free sulfonic acid or other metal sulfonates. This process allows for the production of a wide variety of thiophene sulfonates that can be used in further synthetic applications.

Table 1: Synthesis of Various Thiophene Sulfonates

| Target Sulfonate | Reagent 1 | Reagent 2 | Purpose |

|---|---|---|---|

| Barium Thiophene Sulfonate | This compound | Barium Hydroxide (Ba(OH)₂) | Isolate and purify the sulfonate |

| Nickel (II) Thiophene Sulfonate | Barium Thiophene Sulfonate | Nickel (II) Sulfate (NiSO₄) | Create a specific metal salt for catalytic or other uses |

Thiophene-based azo compounds are a significant class of dyes and functional materials due to their extended conjugated systems. wikipedia.org The synthesis of these compounds relies on the azo coupling reaction, which involves an electrophilic aromatic substitution between a diazonium salt and an activated aromatic ring. wikipedia.orgjchemrev.com

While direct synthesis from this compound is not commonly detailed, the synthesis of sulfonated thiophene azo dyes can be achieved through a logical multi-step sequence. The general strategy involves the formation of a diazonium salt of a sulfonated aminothiophene, which is then reacted with a suitable coupling partner.

A plausible synthetic route would be:

Nitration: Introduction of a nitro group onto the this compound ring.

Reduction: The nitro group is reduced to a primary amine, yielding an aminothiophene sulfonic acid derivative.

Diazotization: The resulting aminothiophene sulfonic acid is treated with a diazotizing agent, such as nitrous acid (formed in situ from sodium nitrite (B80452) and a strong acid), at low temperatures to produce a reactive thiophene diazonium salt. google.com

Azo Coupling: The generated diazonium salt acts as an electrophile and is reacted with an electron-rich coupling component, such as another thiophene derivative, a phenol, or an aniline, to form the final thienylazothiophene dye. jchemrev.combeilstein-journals.org The sulfonic acid group remains on the structure, often enhancing the water solubility of the final dye.

The thiophene sulfonamide scaffold is a privileged structure in medicinal chemistry. The conversion of this compound into thiophene-2-sulfonamides is a key transformation. This is typically not a direct reaction but proceeds through a highly reactive intermediate: thiophene-2-sulfonyl chloride.

The two-step synthesis is as follows:

Formation of Thiophene-2-sulfonyl Chloride: this compound is reacted with a chlorinating agent, such as thionyl chloride or chlorosulfonic acid, to convert the sulfonic acid group into a sulfonyl chloride (-SO₂Cl). wikipedia.orgsmolecule.com

Amination: The resulting thiophene-2-sulfonyl chloride is a potent electrophile that readily reacts with a wide variety of primary or secondary amines in the presence of a base (like pyridine) to yield the corresponding N-substituted thiophene-2-sulfonamide (B153586). smolecule.com

This versatile method allows for the synthesis of a large library of sulfonamide derivatives by simply varying the amine component used in the second step.

Table 2: Examples of Synthesized Thiophene-2-Sulfonamide Derivatives

| Amine Reagent | Resulting Sulfonamide Product |

|---|---|

| Ammonia (aq.) | Thiophene-2-sulfonamide |

| Piperidine | 1-(Thiophene-2-sulfonyl)piperidine |

Role as a Key Intermediate in Medicinal Chemistry Scaffolds

This compound and its derivatives are valuable intermediates in the synthesis of complex molecules for medicinal chemistry. The thiophene ring is a well-known bioisostere for the benzene (B151609) ring, found in numerous FDA-approved drugs. The addition of a sulfonic acid group or its derivatives (sulfonates, sulfonamides) provides several advantages in drug design and synthesis. The polarity of the sulfonic acid group can enhance the water solubility of synthetic intermediates, which is beneficial for purification and handling during multi-step syntheses. smolecule.com Furthermore, the sulfonyl group can act as a rigid linker or a hydrogen bond acceptor, influencing how a potential drug molecule interacts with its biological target. smolecule.com

Development of Thiophene-based Ligands and Complexes

The thiophene core is utilized in the design of various ligands for coordination chemistry. The sulfur heteroatom and the potential for functionalization at multiple positions on the ring allow for the creation of ligands with specific electronic and steric properties for complexing with metal ions.

Thiophene-thiourea derivatives are an important class of compounds known for their coordination chemistry and potential biological activities. The synthesis of these derivatives from this compound requires the conversion of the sulfonic acid functional group into a carboxylic acid or a related precursor, as the common synthetic routes to thiourea (B124793) derivatives start from thiophene-2-carboxylic acid.

A potential, though chemically demanding, pathway to link this compound to this class of compounds involves the conversion of the sulfonic acid to a carboxylic acid. One method for converting aryl sulfonic acids to the corresponding nitriles is through fusion with sodium cyanide, which can subsequently be hydrolyzed to the carboxylic acid.

Once thiophene-2-carboxylic acid is obtained, the synthesis of thiophene-thiourea derivatives proceeds via a well-established two-step method:

Formation of Thiophene-2-carbonyl isothiocyanate: Thiophene-2-carboxylic acid is first converted to its more reactive acyl chloride derivative, thiophene-2-carbonyl chloride. This acyl chloride is then reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in a solvent like acetone. This reaction forms the key intermediate, thiophene-2-carbonyl isothiocyanate.

Reaction with an Amine: The in situ generated isothiocyanate is then treated with a primary or secondary amine. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the final N,N'-substituted thiophene-thiourea derivative.

This modular approach enables the synthesis of a diverse array of thiophene-thiourea ligands by varying the amine used in the final step.

Formation of Metal Complexes with Thiophene-Derived Ligands

The sulfonic acid group of this compound and its derivatives provides a versatile anchor for the coordination of metal ions, leading to the formation of a variety of metal complexes. The thiophene-2-sulfonate anion itself can act as a ligand, coordinating with metals through the oxygen atoms of the sulfonate group. Furthermore, the thiophene ring system, with its sulfur heteroatom and aromatic pi-system, offers additional sites for metal interaction, enabling the creation of ligands with diverse coordination modes and applications in organometallic chemistry. ucl.ac.ukderpharmachemica.com

Research has demonstrated that thiophene-derived ligands can form stable complexes with a range of transition metals. These complexes are of interest due to their potential applications in catalysis, materials science, and as biologically active agents. nih.govnih.gov The synthesis of these complexes often involves the reaction of a thiophene-based ligand with a metal salt in a suitable solvent. nih.gov

A key method for synthesizing various metal thiophene sulfonates involves starting with an alkaline earth metal salt of this compound, such as barium thiophene-2-sulfonate. By reacting this barium salt with a soluble metal sulfate, the corresponding thiophene sulfonate of the new metal is formed along with the precipitation of insoluble barium sulfate. google.com This straightforward metathesis reaction provides access to a wide array of metal complexes where the thiophene-2-sulfonate anion is the primary ligand. google.com

The electronic properties of the thiophene ring, influenced by substituents like the sulfonic acid group, play a crucial role in the stability and reactivity of the resulting metal complexes. The electron-withdrawing nature of the sulfonic acid group can affect the electron density on the thiophene ring, which in turn influences its coordination behavior and the properties of the final metal complex. ucl.ac.uk

Below is a table of metal thiophene sulfonates that can be prepared from barium thiophene-2-sulfonate via a salt metathesis reaction.

| Metal Ion | Corresponding Soluble Sulfate Reactant | Resulting Metal Complex | Reference |

| Nickel(II) | Nickel(II) sulfate | Nickel(II) thiophene-2-sulfonate | google.com |

| Cobalt(II) | Cobalt(II) sulfate | Cobalt(II) thiophene-2-sulfonate | google.com |

| Copper(II) | Copper(II) sulfate | Copper(II) thiophene-2-sulfonate | google.com |

| Iron | Iron sulfate | Iron thiophene-2-sulfonate | google.com |

| Manganese(II) | Manganese(II) sulfate | Manganese(II) thiophene-2-sulfonate | google.com |

| Silver(I) | Silver(I) sulfate | Silver(I) thiophene-2-sulfonate | google.com |

| Tin | Tin sulfate | Tin thiophene-2-sulfonate | google.com |

| Chromium | Chromium sulfate | Chromium thiophene-2-sulfonate | google.com |

| Aluminum | Aluminum sulfate | Aluminum thiophene-2-sulfonate | google.com |

| Ammonium | Ammonium sulfate | Ammonium thiophene-2-sulfonate | google.com |

Advanced Spectroscopic and Analytical Characterization Methodologies for Thiophene 2 Sulfonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy.benchchem.comambeed.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of thiophene-2-sulfonic acid. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for the assignment of protons and the carbon framework.

Proton NMR (¹H NMR) for Aromatic Proton Assignment.benchchem.comambeed.com

In ¹H NMR spectroscopy, the aromatic protons of the thiophene (B33073) ring in this compound exhibit characteristic chemical shifts, typically observed in the range of δ 7.2–8.1 ppm. The precise chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing nature of the sulfonic acid group, which deshields the adjacent protons, causing them to resonate at a lower field. For the parent thiophene, the protons at the 2 and 5 positions (α-protons) and the 3 and 4 positions (β-protons) are chemically equivalent and show distinct signals. chemicalbook.com However, the introduction of the sulfonic acid group at the 2-position breaks this symmetry, leading to a more complex splitting pattern for the remaining three protons on the thiophene ring.

For instance, in a derivative like 1-(thiophen-2-yl)-2-nitroethane-1-sulfonic acid, the protons on the thiophene ring will show characteristic shifts influenced by both the sulfonic acid and the substituted ethane (B1197151) chain. rsc.org The analysis of these shifts and their coupling constants allows for the precise assignment of each proton, confirming the substitution pattern on the thiophene ring.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Substituent Positioning.benchchem.comambeed.com

¹³C NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of this compound and its derivatives. The chemical shifts of the carbon atoms in the thiophene ring are also significantly affected by the sulfonic acid substituent. The carbon atom directly attached to the sulfonic acid group (C2) will experience a notable downfield shift due to the group's electron-withdrawing inductive effect.

The signals for the carbon atoms in the thiophene ring of thiophene itself appear at specific chemical shifts. chemicalbook.com In substituted thiophenes, such as this compound, the positioning of the sulfonic acid group can be definitively confirmed by the observed shifts in the ¹³C NMR spectrum. For example, in N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide, the carbons linked to the sulfonyl group are found around δ 125–130 ppm. vulcanchem.com

Table 1: Representative NMR Data for Thiophene and a Derivative

| Compound | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| Thiophene | ¹H | 7.327 (A), 7.116 (B) chemicalbook.com |

| Thiophene | ¹³C | 125.6 hmdb.ca |

| N'-[2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide | ¹³C | ~125–130 (sulfonyl-linked carbons) vulcanchem.com |

Infrared (IR) Spectroscopy for Functional Group Confirmation.benchchem.comambeed.com

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy is primarily used to confirm the presence of the sulfonic acid group through its characteristic absorption bands.

Characterization of S=O and C-S Stretching Frequencies.benchchem.com

The sulfonic acid group (–SO₃H) has strong and characteristic absorption bands in the IR spectrum. The symmetric and asymmetric stretching vibrations of the S=O bonds are particularly prominent. These are typically observed in the region of 1180–1200 cm⁻¹ for the asymmetric stretch and around 1040 cm⁻¹ for the symmetric stretch. The presence of these strong absorption bands provides clear evidence for the sulfonic acid functionality.

Furthermore, the C-S stretching vibration, though generally weaker, can also be identified to support the structure. In thiophene derivatives, the thiophene ring itself shows characteristic C-H and C=C stretching and bending vibrations. For instance, the C-H stretching in thiophene compounds is observed around 3000 and 2900 cm⁻¹, while ring vibrations appear at approximately 1450 and 1370 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound Functionality

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| S=O (Sulfonic Acid) | Asymmetric Stretch | 1180–1200 |

| S=O (Sulfonic Acid) | Symmetric Stretch | ~1040 |

| C-S | Stretch | 1040 |

| Thiophene Ring | C=C Symmetric Stretch | ~1450 researchgate.net |

Mass Spectrometry (MS) for Molecular Ion Verification and Fragmentation Analysis.benchchem.comambeed.combenchchem.com

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the confirmation of its chemical formula.

Upon electron impact, the molecular ion of this compound and its derivatives can undergo fragmentation, providing valuable structural information. The fragmentation patterns are often characteristic of the compound class. For thiophene-2-sulfonyl derivatives, the fragmentation pathways can be complex, often involving rearrangements. researchgate.net A common fragmentation involves the loss of the SO₂ or SO₃H group. For this compound, a molecular ion peak [M-H]⁻ at m/z 163 would be expected in negative ion mode ESI-MS. The analysis of these fragment ions helps to piece together the structure of the original molecule.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Byproduct Resolution.benchchem.com

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for separating it from any byproducts or starting materials. Reversed-phase HPLC is a commonly employed technique for this purpose.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For this compound, a mobile phase consisting of an acetonitrile/water mixture, often with a modifier like 0.1% trifluoroacetic acid (TFA), can be used to achieve good separation. Detection is frequently carried out using a UV detector, as the thiophene ring possesses a strong chromophore, with a maximum absorption often around 254 nm. The retention time of the main peak corresponding to this compound can be compared to a standard for identification, and the area of the peak can be used to quantify its purity. This technique is also invaluable for monitoring the progress of reactions involving this compound and for identifying the formation of any side products. nih.gov

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, single-crystal XRD provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

Table 1: Example Crystallographic Data for a this compound Derivative

Data for PDB ID: 6QEJ, a complex of human methionine aminopeptidase-2 with a this compound amide derivative. rcsb.org

| Parameter | Value |

|---|---|

| Method | X-RAY DIFFRACTION |

| Resolution | 1.62 Å |

| R-Value Work | 0.167 |

| R-Value Free | 0.184 |

| Total Structure Weight | 43.07 kDa |

Complementary Spectroscopic Techniques

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure and chemical bonding. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FT-IR spectroscopy. For this compound, Raman spectroscopy can identify characteristic vibrations of both the thiophene ring and the sulfonic acid functional group.

Studies on thiophene and related materials have identified key Raman shifts. nih.gov The spectrum of thiophene shows characteristic peaks for the C-S stretching mode (around 461 cm⁻¹), ring distortion (755 cm⁻¹), C-H stretching (837 cm⁻¹), and C-C bond stretching within the ring (1369 cm⁻¹). nih.gov For materials functionalized with sulfonic acid groups, new bands appear that are indicative of the -SO₃H moiety. mdpi.com Specifically, symmetric and asymmetric vibrational modes of the SO₃⁻ group are observed around 1040 cm⁻¹ and 1100 cm⁻¹, respectively. mdpi.com The presence and position of these bands in the Raman spectrum of this compound can confirm the successful sulfonation of the thiophene ring.

Table 2: Characteristic Raman Shifts for Thiophene and Sulfonic Acid Groups

| Functional Group / Moiety | Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Reference |

|---|---|---|---|

| Thiophene Ring | C-S Stretch | 461 | nih.gov |

| Thiophene Ring | Asymmetric Ring Distortion | 755 | nih.gov |

| Thiophene Ring | C-C Stretch | 1369 | nih.gov |

| Thiophene Ring | C-H Rocking Mode | 1412 | nih.gov |

| Sulfonic Acid (-SO₃H) | Symmetric SO₃⁻ Stretch | 1040 | mdpi.com |

| Sulfonic Acid (-SO₃H) | Asymmetric SO₃⁻ Stretch | 1100 | mdpi.com |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species containing unpaired electrons, such as free radicals, radical ions, and transition metal complexes. du.ac.in While this compound in its ground state is a diamagnetic molecule (containing no unpaired electrons) and thus EPR-silent, the technique is invaluable for studying its paramagnetic derivatives, such as radical cations or complexes with paramagnetic metal ions. du.ac.inethz.ch

EPR spectroscopy can be used to characterize the radical cations of thiophene derivatives. researchgate.net For example, the oxidation of 3-alkylthiophenes can generate persistent radical cations whose structures are confirmed by EPR. researchgate.net The analysis of the EPR spectrum, specifically the g-factor and hyperfine splitting patterns, provides insight into the electronic structure and the distribution of the unpaired electron's spin density across the molecule. du.ac.in This information is crucial for understanding reaction mechanisms involving electron transfer and the properties of oxidized thiophene-based materials. ethz.ch

UV-Visible (UV-Vis) electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. vscht.cz For aromatic compounds like this compound, the most common transitions observed are π → π* transitions, associated with the conjugated system of the thiophene ring. libretexts.org

The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure. The UV-Vis spectrum of thiophene-2-carboxylic acid, a closely related compound, has been recorded. spectrabase.com The presence of the strongly electron-withdrawing sulfonic acid group on the thiophene ring is expected to influence the energy of the π → π* transitions compared to unsubstituted thiophene. Increasing conjugation in thiophene derivatives generally leads to a bathochromic (red) shift, where the λ_max moves to a longer wavelength. libretexts.org Studies on complex thiophene-containing systems, such as ferrocene-thiophene dyads, show prominent absorption bands between 348 nm and 426 nm, which are ascribed to ligand-centered π–π* electronic transitions. researchgate.net

Table 3: Common Electronic Transitions in Organic Molecules

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| σ → σ | <150 | High-energy transition, often in vacuum UV. vscht.cz |

| n → σ | 150-250 | Involves non-bonding electrons (e.g., from sulfur). vscht.cz |

| π → π | 200-600 | Occurs in compounds with double/triple bonds, like the thiophene ring. vscht.cz |

| n → π | 200-600 | Occurs in compounds with both lone pairs and multiple bonds. vscht.cz |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is then used to confirm the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For a pure sample of this compound, the experimental elemental composition should match the theoretical values calculated from its molecular formula, C₄H₄O₃S₂. glpbio.comnih.gov

The technique typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and SO₂) are collected and quantified. The masses of these products are then used to calculate the percentage of C, H, and S in the original sample. The oxygen content is usually determined by difference. A close agreement between the experimental and theoretical percentages serves as a crucial confirmation of the compound's purity and elemental makeup.

Table 4: Theoretical Elemental Composition of this compound (C₄H₄O₃S₂)

Molecular Weight: 164.20 g/mol

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 4 | 48.044 | 29.26 |

| Hydrogen (H) | 1.008 | 4 | 4.032 | 2.46 |

| Oxygen (O) | 15.999 | 3 | 47.997 | 29.23 |

| Sulfur (S) | 32.06 | 2 | 64.12 | 39.05 |

Computational Chemistry and Theoretical Studies on Thiophene 2 Sulfonic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of thiophene-2-sulfonic acid. These methods are used to determine the molecule's most stable three-dimensional arrangement and to describe the distribution and energy of its electrons.

Density Functional Theory (DFT) has become a standard and effective method for optimizing the molecular geometry of organic molecules, including thiophene (B33073) derivatives. semanticscholar.orgmdpi.com This approach calculates the electron density of the molecule to determine its ground-state energy and, consequently, its most stable structure. For thiophene-based systems, DFT methods like B3LYP, often paired with basis sets such as 6-31G(d) or 6-311G(d,p), are commonly used for structure optimization. semanticscholar.orgscielo.bre3s-conferences.org

Table 1: Representative Calculated Bond Parameters for Thiophene Sulfonamide Derivatives using DFT (Note: This table is illustrative of typical data obtained for related compounds, as specific data for this compound is not available in the provided sources.)

| Parameter | Calculated Value Range |

|---|---|

| S1–C2 Bond Length (Å) | 1.73 - 1.75 |

| C5–S1 Bond Length (Å) | 1.73 - 1.75 |

| S=O Bond Length (Å) | 1.45 - 1.46 |

| S1–C2–C3 Bond Angle (°) | 110.84 - 112.44 |

| O=S=O Bond Angle (°) | 120.46 - 121.18 |

Data derived from studies on thiophene sulfonamide derivatives. semanticscholar.org

The electronic structure of this compound is characterized by key parameters derived from quantum chemical calculations, most notably the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netmdpi.com

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a small gap suggests the molecule is more reactive. researchgate.net These calculations are typically performed using DFT methods, such as B3LYP with a 6-31G(d) basis set, after geometry optimization. e3s-conferences.org The distribution of the electron density in these frontier orbitals can also be visualized to predict which parts of the molecule are more likely to participate in electron donation or acceptance. mdpi.come3s-conferences.org For thiophene-based compounds, the HOMO is often distributed across the π-conjugated system of the thiophene ring, while the LUMO's distribution can be influenced by substituent groups. scielo.bre3s-conferences.org

Table 2: Illustrative Electronic Properties of Thiophene Derivatives Calculated by DFT (Note: Values are for representative thiophene-based compounds and demonstrate the type of data generated.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thienothiophene (T1) | -7.636 | -2.080 | 5.556 |

| Dithienothiophene (T2) | -6.898 | -2.484 | 4.414 |

| Trithienothiophene (T3) | -6.582 | -2.710 | 3.872 |

Data adapted from theoretical studies on thienothiophene oligomers. e3s-conferences.org

Conformational Analysis and Stability Studies

This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the sulfonic acid group to the thiophene ring. Conformational analysis involves identifying the possible stable conformations (rotamers) and determining their relative energies to find the most stable, or ground-state, conformation.

Theoretical Prediction of NMR Parameters

Computational methods can predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and coupling constants (J), which are invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating theoretical NMR spectra. hhu.de

The process involves first optimizing the geometry of the molecule and then performing the GIAO calculation on the stable conformer(s). hhu.de The calculated magnetic shielding tensors are then converted into chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). For molecules with conformational flexibility, the predicted NMR spectrum may be a population-weighted average of the spectra of the individual stable conformers. hhu.de Comparing these theoretically predicted spectra with experimental NMR data serves as a powerful tool for confirming the molecular structure and understanding its conformational dynamics in solution. hhu.de

Modeling of Reactivity and Reaction Mechanisms

Computational chemistry is instrumental in modeling the reactivity of this compound and elucidating potential reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed map of the potential energy surface for a given reaction can be constructed. mdpi.com

This modeling allows for the determination of activation energies, which are critical for predicting reaction rates and understanding reaction pathways. researchgate.net For example, DFT calculations can be used to study electrophilic substitution on the thiophene ring or reactions involving the sulfonic acid group. The analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net Such studies on similar thiophene carboxylic acids have been used to explain differences in their reactivity in condensation reactions. researchgate.net

A crucial step in computational modeling is the validation of theoretical predictions against experimental results. For reaction mechanisms, this involves comparing the computationally derived kinetic parameters (such as rate constants and activation energies) with those measured experimentally.

Simulation of Solvent Effects and Protonation States

Computational models are instrumental in understanding the behavior of this compound in various environments. The simulation of solvent effects is frequently carried out using methodologies such as the Polarizable Continuum Model (PCM), which helps in predicting how different solvents influence the compound's properties. For instance, the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) has been employed in computational studies to treat solvation effects. nih.gov Such models are crucial for simulating UV-Vis spectra in different solvents and predicting their effects on the electronic structure of thiophene derivatives. nih.gov

Theoretical calculations, often employing Hartree-Fock theory coupled with PCM, can be used to determine the pKa values of sulfonic acids in both aqueous and non-aqueous solutions. researchgate.net These calculations consider the free energy of solvation to provide insights into the acidity and reactivity of the compound in different media. researchgate.net While direct studies on this compound are specific, the principles from related compounds show that solution-phase optimized geometries can yield pKa values in excellent agreement with experimental data. researchgate.net

The protonation state of thiophene derivatives significantly alters their electronic properties. Density Functional Theory (DFT) calculations on conjugated thiophene-based oligomers have revealed that protonation can cause a strong red-shift in the main absorption band. rsc.org This is attributed to the stabilization of electronic orbitals upon protonation. Although the positive charge tends to localize on the protonated side of the molecule, the π-electrons remain delocalized over the entire conjugated system. rsc.org This charge transfer excitation upon protonation leads to a smaller band gap, explaining the observed red shift. rsc.org Understanding these protonation effects is key to correlating spectroscopic data with the acidic strength and environment of thiophene-based compounds. rsc.org

Table 1: Computational Methods for Solvent and Protonation Effects

| Computational Method | Application | Key Findings |

|---|---|---|

| Polarizable Continuum Model (PCM/IEFPCM) | Simulation of solvent effects on electronic properties and spectra. nih.govnih.gov | Allows prediction of UV-Vis spectra in various solvents and analysis of solvation energy. nih.govresearchgate.net |

| Hartree-Fock (HF) with PCM | Calculation of pKa values in different solvents. researchgate.net | Provides pKa values that can closely match experimental measurements, especially with solution-phase geometries. researchgate.net |

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a biological target, such as a protein or enzyme. This method is widely applied to thiophene derivatives to explore their potential as therapeutic agents. nih.govnih.gov Studies involving thiophene sulfonamides, for example, have used molecular docking to assess their binding interactions with receptors like the enoyl acyl carrier protein reductase (InhA), a target for antibacterial agents. nih.gov

In these studies, thiophene derivatives are docked into the active site of a target protein, and their binding affinity is calculated as a docking score, typically in kcal/mol. nih.gov For instance, various thiophene sulfonamide derivatives have shown notable docking scores ranging from -6 to -12 kcal/mol against the 2NSD protein, with some compounds exhibiting impressive glide scores greater than 11 kcal/mol. nih.gov These scores indicate a strong potential for inhibitory activity. nih.govnih.gov

Molecular docking studies have been instrumental in identifying potential biological targets for thiophene compounds. For example, thiophene-2-carboxylic acid has been investigated as a potential inhibitor against inflammation through docking simulations. nih.gov Similarly, other thiophene derivatives have been docked against targets relevant to cancer, such as breast cancer proteins (PDB ID: 2W3L) and tyrosine kinases. mdpi.commdpi.com The results of these computational studies often correlate with experimental findings from in vitro assays, supporting the potential of these compounds as drug candidates. mdpi.comcolab.ws The interactions observed in docking simulations, such as hydrogen bonding and hydrophobic interactions, provide valuable insights into the mechanism of action at a molecular level. mdpi.com

Table 2: Examples of Molecular Docking Studies on Thiophene Derivatives

| Thiophene Derivative | Biological Target (PDB ID) | Docking Score (kcal/mol) | Potential Application |

|---|---|---|---|

| Thiophene sulfonamides (e.g., 7e, 7f, 7i) | Enoyl acyl carrier protein reductase InhA (2NSD) nih.gov | > -11 nih.gov | Antibacterial nih.gov |

| 2-[(Trimethylsilyl)ethynyl]thiophene (2TSET) | Estrogen Receptor alpha (3ERT) nih.gov | -4.6 nih.gov | Antibacterial nih.gov |

| 2-[(Trimethylsilyl)ethynyl]thiophene (2TSET) | Human Carbonic Anhydrase II (2J6M) nih.gov | -4.9 nih.gov | Antibacterial nih.gov |

| Thiazole-thiophene hybrids (e.g., 4a, 4b, 8a) | Breast cancer protein (2W3L) mdpi.com | -5.4 to -6.2 mdpi.com | Anticancer mdpi.com |

| Thiophene-2-carboxamide derivative (S23) | DprE1-decaprenylphosphoryl-β-D-ribose-2′-epimerase | -8.516 colab.ws | Antituberculosis colab.ws |

Applications in Materials Science and Polymer Chemistry

Synthesis of Conductive Polymers

The synthesis of conductive polymers, specifically polythiophenes, represents a significant application of thiophene (B33073) sulfonic acids. The sulfonic acid group serves as a key functional component that directly influences the polymer's electronic properties and processability, which are critical for its use in electronic devices.

The introduction of sulfonic acid groups into the side chains of polythiophenes is a strategic approach to enhance their electrical conductivity. Research has demonstrated that regioregular polythiophenes bearing alkyl sulfonic acid groups can be synthesized through methods like nickel(II)-catalyzed cross-coupling polymerization of corresponding organometallic monomers. rsc.orgbohrium.com In this process, ester groups on the polymer side chains are first converted into alkali metal sulfonates and subsequently transformed into sulfonic acid groups by using an ion exchange resin. rsc.orgchemrxiv.org

This transformation from a sulfonate ester or a metal salt to the sulfonic acid form has a profound impact on the polymer's conductivity. The presence of the sulfonic acid group can lead to a "self-doping" effect, where the acid protonates the polythiophene backbone, creating charge carriers (polarons or bipolarons) and thus increasing conductivity. chemrxiv.org This effect extends the π-conjugation along the polymer chain. chemrxiv.org The electrical conductivity of polythiophenes functionalized with sulfonic acid groups has been shown to be remarkably improved, by approximately 100 times compared to the corresponding metal sulfonate salts and up to a million times higher than the initial sulfonate ester form. rsc.orgchemrxiv.org

Table 1: Impact of Functional Group Transformation on Polythiophene Conductivity

| Polymer Functional Group | Reported Conductivity (S·cm⁻¹) | Relative Improvement Factor |

|---|---|---|

| Sulfonate Ester | ~10⁻⁸ - 10⁻⁷ | 1x |

| Metal Sulfonate Salt (Li, Na, K) | ~10⁻⁶ - 10⁻⁵ | ~100x |

| Sulfonic Acid (-SO₃H) | ~10⁻² | ~1,000,000x |

Data compiled from research on regioregular polythiophenes bearing alkyl sulfonic acid groups. rsc.orgchemrxiv.org

A major challenge in the field of conductive polymers is their typically poor solubility, which hinders their processing and large-scale application. mdpi.com The incorporation of sulfonic acid groups is an effective strategy to overcome this limitation. The polar nature of the -SO₃H group significantly enhances the solubility of polythiophenes in polar solvents, including water.

Surface Modification and Adhesion Promotion

The chemical properties of the sulfonic acid group make it highly effective for surface modification and as an adhesion promoter. When incorporated into polythiophene chains, these groups can alter the surface energy of a material and facilitate strong interactions with various substrates.

Polythiophenes functionalized with sulfonic acid groups are used to develop advanced coatings and films for electronic devices. The enhanced solubility allows for the formation of uniform thin films via simple solution processing. acs.org The sulfonic acid moieties provide a highly polar and hydrophilic surface. This functionality is critical for improving the adhesion of the polymer film to inorganic layers commonly found in electronic devices, such as metal oxides (e.g., indium tin oxide, ITO) or silicon wafers.

The strong acidic nature of the -SO₃H groups enables them to form hydrogen bonds or electrostatic interactions with hydroxyl groups or other polar functionalities present on the substrate surface. This improved interfacial contact is vital for efficient charge transport between layers in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By creating a more compatible and strongly adhered interface, these functionalized polymer coatings help to enhance device performance, stability, and operational lifetime.

Applications in Medicinal Chemistry and Biological Sciences

Antimicrobial Activities of Thiophene-2-sulfonic Acid Derivatives

Derivatives incorporating the thiophene-2-sulfonyl moiety have demonstrated notable activity against a range of pathogenic microorganisms. The sulfonamide group is a well-established pharmacophore in antimicrobial agents, and its inclusion in thiophene-based structures has yielded promising results. researchgate.net

Thiophene-2-sulfonamide (B153586) derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. A study on thiophene-2-(sulphonyl-DL-methionyl, p-aminobenzoyl and p-amino benzoyl DL-methionoyl-amino acid methyl esters) and their corresponding hydrazides showed that some of these compounds possess antimicrobial activities against microorganisms such as Micrococcus luteus, Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). researchgate.net

More specific research into 5-bromo-N-alkylthiophene-2-sulfonamides has demonstrated their efficacy against clinically isolated New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae. nih.gov For instance, certain alkylated derivatives showed significant antibacterial action, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicating potent activity. nih.gov Similarly, hybrid molecules combining thienopyrimidine and sulfonamide structures have been tested. One such hybrid, a thienopyrimidine–sulfadiazine compound, showed enhanced antibacterial activity against Staphylococcus aureus and E. coli. mdpi.com

| Compound Derivative | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 5-bromo-N-propylthiophene-2-sulfonamide (3b) | NDM-producing K. pneumoniae ST147 | 0.39 | 0.78 |

| Compound 4c (an aryl derivative of 3b) | NDM-producing K. pneumoniae ST147 | 1.56 | 3.125 |

| 5-bromo-N-ethylthiophene-2-sulfonamide (3a) | NDM-producing K. pneumoniae ST147 | 3.125 | 6.25 |

| Thienopyrimidine–sulfadiazine hybrid (12ii) | S. aureus | 125 | Not Reported |

| Thienopyrimidine–sulfadiazine hybrid (12ii) | E. coli | 125 | Not Reported |

The antifungal potential of thiophene-2-sulfonyl derivatives has also been explored. Early studies indicated that some thiophene-2-sulphonyl-amino acid derivatives were active against the fungus Candida utilis. researchgate.net More recent investigations into thieno[2,3-d]pyrimidine-sulfonamide hybrids have shown promising activity against pathogenic Candida species. For example, a cyclohexathienopyrimidine–sulfadiazine hybrid (4ii) and a thienopyrimidine–sulfamethoxazole hybrid (8iii) demonstrated notable efficacy against Candida albicans and Candida parapsilosis. mdpi.com The latter compound, 8iii, was found to be the most promising among those tested, with an MIC of 31.25 µg/mL against C. albicans. mdpi.com

| Compound Derivative | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| Thienopyrimidine–sulfadiazine hybrid (4ii) | C. albicans | 62.5 |

| Thienopyrimidine–sulfadiazine hybrid (4ii) | C. parapsilosis | 125 |

| Thienopyrimidine–sulfamethoxazole hybrid (8iii) | C. albicans | 31.25 |

| Thienopyrimidine–sulfamethoxazole hybrid (8iii) | C. parapsilosis | 62.5 |

The antimicrobial activity of sulfonamides is closely linked to their chemical structure. For antibacterial action, a key feature is the presence of a free aromatic amine group, which allows the molecule to act as a competitive antagonist of 4-aminobenzoic acid (PABA), thereby inhibiting the bacterial folic acid synthesis pathway. nih.govopenaccesspub.org The antimicrobial activity is also influenced by physicochemical properties such as the acid dissociation constant (pKa) and hydrophobicity. nih.gov Studies have shown that the degree of ionization plays a dominant role in the in vitro antibacterial activity of sulfonamides, while hydrophobicity is of minor importance. nih.gov

For thiophene-2-sulfonamide derivatives, the nature of the substituent on the sulfonamide nitrogen (the R group in -SO₂NHR) is critical. Modifications at this position can significantly alter the compound's biological activity and pharmacokinetic profile. researchgate.net For instance, substituting the sulfonamide group with various heterocyclic moieties has been a common strategy to enhance potency and spectrum of activity. researchgate.net The position of substituents on the thiophene (B33073) ring also plays a role; for example, the introduction of a bromine atom at the 5-position is a feature of several active compounds. nih.gov

Anticancer and Antiproliferative Effects of Derivatives

The sulfonamide scaffold is not only crucial for antimicrobial drugs but has also emerged as an important pharmacophore for a novel class of anticancer agents. nih.govtum.de Thiophene derivatives bearing sulfonamide moieties have been synthesized and shown to possess significant cytotoxic activities against various human cancer cell lines. nih.gov

Numerous studies have documented the antiproliferative effects of thiophene derivatives containing a sulfonamide group. A novel series of thiophenes with biologically active sulfonamide moieties was evaluated for in vitro anticancer activity against the human breast cancer cell line (MCF-7). nih.gov Several of these compounds exhibited higher cytotoxic activity than the standard reference drug, doxorubicin. nih.gov For example, compounds designated 6, 7, 9, and 13 in the study showed IC₅₀ values of 10.25, 9.70, 9.55, and 9.39 µmol L⁻¹, respectively, compared to doxorubicin's IC₅₀ of 32.00 µmol L⁻¹. nih.gov Other general sulfonamide derivatives have also shown potent cytotoxic effects against breast cancer cell lines like MDA-MB-468 and MCF-7, as well as cervical cancer (HeLa) cells. nih.gov

| Compound | Cancer Cell Line | IC₅₀ (µmol L⁻¹) |

|---|---|---|

| Compound 5 | MCF-7 (Breast) | 28.85 |

| Compound 6 | MCF-7 (Breast) | 10.25 |

| Compound 7 | MCF-7 (Breast) | 9.70 |

| Compound 8 | MCF-7 (Breast) | 23.48 |

| Compound 9 | MCF-7 (Breast) | 9.55 |

| Compound 10 | MCF-7 (Breast) | 27.51 |

| Compound 13 (Thiophene-benzothiazole derivative) | MCF-7 (Breast) | 9.39 |

| Doxorubicin (Reference Drug) | MCF-7 (Breast) | 32.00 |

Thiophene analogs and sulfonamides exert their anticancer effects through a variety of mechanisms by binding to a wide range of cancer-specific protein targets. nih.gov The specific mechanism often depends on the nature and position of chemical substitutions on the core scaffold. nih.gov

Key mechanisms identified for sulfonamide-based anticancer agents include:

Inhibition of Carbonic Anhydrase (CA): Certain sulfonamides are potent inhibitors of carbonic anhydrase isozymes (e.g., CA IX and XII), which are overexpressed in many tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell proliferation and metastasis. tum.de

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a critical tyrosine kinase receptor involved in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and survival. mdpi.com Several sulfonamide derivatives have been identified as potent inhibitors of VEGFR-2, thus functioning as anti-angiogenic agents. mdpi.com

Cell Cycle Arrest: Some thiophene-sulfonamide compounds can interfere with the cell cycle progression, often causing an arrest in the G1 or G2/M phase, which prevents cancer cells from dividing and proliferating. tum.demdpi.com

Disruption of Microtubule Assembly: Similar to well-known chemotherapy drugs, some sulfonamide derivatives can disrupt the dynamics of microtubule assembly, which is crucial for cell division, leading to apoptosis (programmed cell death). tum.de

Induction of Apoptosis: Many thiophene derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways, including the activation of caspases and modulation of reactive oxygen species (ROS). benthamscience.com

These diverse mechanisms highlight the potential of thiophene-sulfonamide derivatives as a versatile class of compounds for the development of new anticancer therapies. tum.de

Anti-inflammatory Properties

The thiophene nucleus is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of new anti-inflammatory agents. nih.govmdpi.comnih.gov Thiophene-based compounds are integral to a number of commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, which are known for their anti-inflammatory effects. nih.govresearchgate.net Analysis of drugs approved by the US Food and Drug Administration (USFDA) reveals that several drugs containing the thiophene ring system are indicated for treating inflammatory conditions. nih.gov

The anti-inflammatory mechanism of many thiophene derivatives involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govmdpi.comnih.govresearchgate.net By inhibiting these enzymes, these compounds can effectively reduce the production of pro-inflammatory mediators. encyclopedia.pub Research has also highlighted the importance of specific chemical groups attached to the thiophene ring, such as carboxylic acids, esters, amines, and amides, in enhancing anti-inflammatory activity and facilitating recognition by biological targets. mdpi.comnih.govresearchgate.net For instance, one study demonstrated that a thiophene derivative was capable of reducing inflammation in an in vivo model by blocking mast cell degranulation and inhibiting the 5-LOX enzyme. mdpi.com Another derivative showed a dose-dependent anti-inflammatory response in macrophages that was superior to salicylic (B10762653) acid. mdpi.com

Enzyme Inhibition Studies

Derivatives of this compound, particularly thiophene-based sulfonamides, have been the subject of numerous enzyme inhibition studies. nih.govresearchgate.netnih.gov These compounds have demonstrated potent inhibitory effects against various enzymes at very small concentrations. nih.govresearchgate.net The sulfonamide and thiophene moieties are considered to play a significant role in the inhibition of these enzymes. nih.govresearchgate.net

One area of focus has been the inhibition of lactoperoxidase (LPO), a crucial enzyme in the immune system. nih.gov In one study, a series of thiophene-2-sulfonamide derivatives were investigated for their in vitro effects on bovine milk LPO activity. nih.gov Among the tested compounds, 5-(2-thienylthio)thiophene-2-sulfonamide (B1333651) was identified as the most potent inhibitor, exhibiting competitive inhibition with a low nanomolar inhibition constant (Ki). nih.gov

Carbonic Anhydrase II (hCA II) Inhibition

A significant body of research has been dedicated to the investigation of thiophene-based sulfonamides as inhibitors of human carbonic anhydrase (hCA) isoenzymes, particularly hCA II. nih.govresearchgate.net Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. mdpi.com Thiophene-based sulfonamides have shown potent, nanomolar-level inhibitory activity against hCA II in vitro. nih.gov

Kinetic and molecular modeling studies have been employed to understand the inhibitory effects and mechanisms. nih.govresearchgate.net These studies have determined the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for various thiophene-based sulfonamides against hCA II. nih.govresearchgate.net Molecular docking studies suggest that these compounds can inhibit the enzyme by interacting outside of the catalytic active site, exhibiting noncompetitive inhibitory properties. nih.govresearchgate.net

| Compound Type | IC50 Range (nM) | Ki Range (nM) | Inhibition Type |

|---|---|---|---|

| Thiophene-based sulfonamides | 23.4 - 1405 | 74.88 ± 20.65 - 38040 ± 12970 | Noncompetitive |

Data synthesized from studies on various thiophene-based sulfonamides. nih.govresearchgate.net

Interaction with Biological Molecules and Cellular Pathways

This compound derivatives interact with a variety of biological molecules to exert their effects. As enzyme inhibitors, they bind to specific enzymes like carbonic anhydrase and lactoperoxidase, modulating their activity. nih.govresearchgate.netnih.gov The interaction of thiophene-based sulfonamides with carbonic anhydrase II, for example, has been shown to occur outside the enzyme's active site. nih.govresearchgate.net

Beyond direct enzyme inhibition, these compounds can influence cellular pathways involved in inflammation. mdpi.com For instance, certain thiophene derivatives have been shown to reduce the expression of pro-inflammatory genes, including those for interleukins (IL-1β, IL-6, IL-8, IL-12) and tumor necrosis factor-alpha (TNF-α). mdpi.com This indicates an interaction with the cellular machinery that regulates the immune response. The sulfur atom within the thiophene ring is considered a key feature, as it can participate in hydrogen bonding, enhancing the interaction between the drug and its receptor. nih.gov The diverse biological activities reported for thiophene derivatives, including antimicrobial and antiviral effects, further underscore their capacity to interact with a wide range of biological molecules and pathways. researchgate.netencyclopedia.pub

Lead Compound Identification and Drug Discovery Paradigms

The thiophene scaffold is considered a privileged pharmacophore in drug discovery due to its versatile structural properties and wide range of biological activities. nih.gov It is frequently used as a bio-isosteric replacement for monosubstituted phenyl rings in structure-activity relationship (SAR) studies, a strategy that can improve a parent compound's metabolic stability and binding affinity. nih.gov

Numerous studies have identified thiophene-based molecules as promising lead compounds for the development of new therapeutic agents. For example, through virtual screening and synthesis, 2-(thiophen-2-yl)acetic acid has been identified as a suitable chemical platform for developing potent inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation. nih.gov Similarly, other research has highlighted thiophene derivatives as potential lead compounds for the development of dual inhibitors of COX-2 and 5-LOX. mdpi.com In the field of oncology, thiophene-based structures have served as the foundation for discovering potent dual inhibitors of the epidermal growth factor receptor (EGFR) and human EGFR-related receptor 2 (HER2), which are important targets in lung cancer treatment. mdpi.com

Pharmacokinetic and Pharmacodynamic Considerations in Drug Development

In the process of drug development, understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a compound is crucial. For thiophene-based drug candidates, these considerations are actively evaluated.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are often employed to predict the pharmacokinetic properties of newly designed thiophene derivatives. mdpi.com Such computational models have suggested that certain thiophene-based compounds possess physicochemical properties that fall within the appropriate range for human use. mdpi.com Furthermore, specific thiophene derivatives have been shown to pass ADMET (including toxicity) and other drug-like property filters, indicating their potential as viable lead compounds for further development. mdpi.com These assessments are critical early steps in the drug discovery pipeline to ensure that a compound not only has the desired biological activity but also has a favorable profile for absorption, distribution throughout the body, metabolism, and eventual excretion.

Structure Activity/reactivity Relationship Sar/srr Studies of Thiophene 2 Sulfonic Acid

Electronic Effects of the Sulfonic Acid Group on Thiophene (B33073) Ring Reactivity

The introduction of a sulfonic acid (-SO₃H) group at the 2-position of the thiophene ring profoundly alters its electronic properties and chemical reactivity, primarily through its strong electron-withdrawing nature. This effect deactivates the thiophene ring, making it less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted thiophene. Thiophene itself is an electron-rich aromatic compound, more reactive than benzene (B151609), and typically undergoes electrophilic substitution preferentially at the C2 and C5 positions. nih.govchemicalbook.com

The -SO₃H group exerts its influence through two main electronic effects:

Negative Mesomeric Effect (-M) / Resonance: The sulfonyl group can participate in resonance, further withdrawing electron density from the pi-system of the thiophene ring.

This combined electron withdrawal significantly lowers the energy of the highest occupied molecular orbital (HOMO) of the thiophene ring, making it less nucleophilic and thus less reactive towards electrophiles. Kinetic studies on the bromination of thiophene-2-sulfonic acid have provided quantitative data confirming the deactivating effect of the sulfonic acid group. While deactivated towards electrophilic attack, the sulfonic acid group itself can be replaced in certain nucleophilic substitution reactions.

The deactivating nature of the sulfonic acid group also directs incoming electrophiles. In electrophilic aromatic substitution reactions on this compound, substitution, if it occurs, is directed to the 5-position.

Table 1: Comparison of Reactivity in Electrophilic Aromatic Substitution

| Compound | Substituent | Electronic Effect of Substituent | Reactivity towards Electrophiles | Preferred Position of Substitution |

|---|---|---|---|---|

| Thiophene | None | - | High | 2 and 5 |

| This compound | -SO₃H | Strong Electron-Withdrawing | Low (Deactivated) | 5 |

Influence of Substituent Modifications on Biological Activity